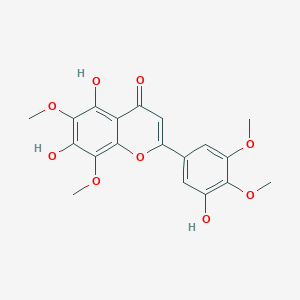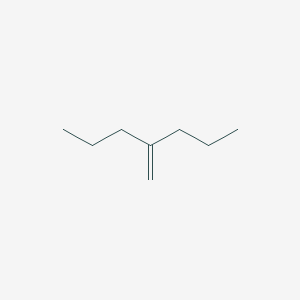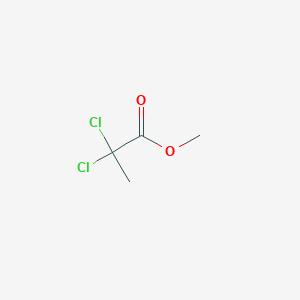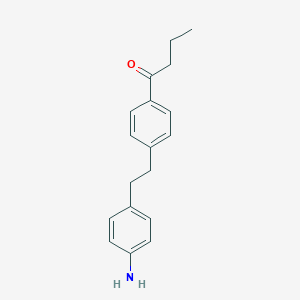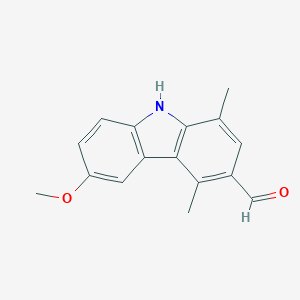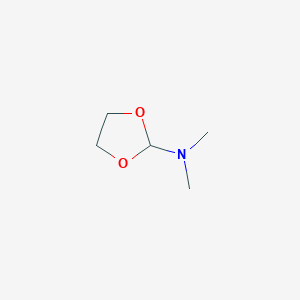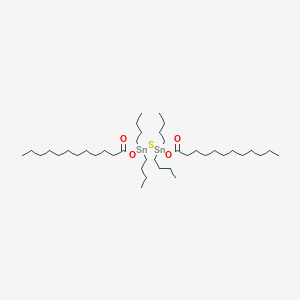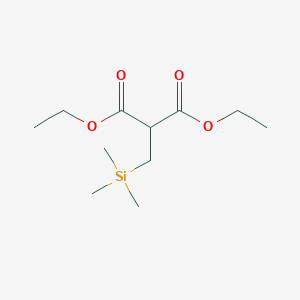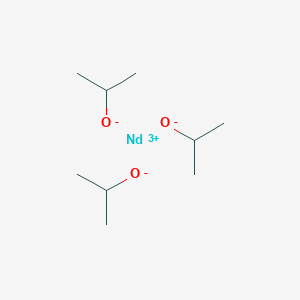
钕(III)异丙醇盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neodymium(III) isopropoxide is a chemical compound composed of neodymium, a rare earth metal, and isopropyl alcohol. It is known for its utility in various fields, including catalysis and polymerization. The compound is typically represented by the formula Nd(OCH(CH3)2)3 and is often used as a precursor in the synthesis of other neodymium-based compounds .
科学研究应用
Neodymium(III) isopropoxide is widely used in scientific research due to its versatility:
Biology: It is used in the preparation of neodymium-based compounds for biological studies.
作用机制
Target of Action
Neodymium(III) isopropoxide, also known as Nd(OiPr)3, is primarily used as a catalyst in organic synthesis reactions . It facilitates the establishment of new bonds between molecules by supplying energy to the reaction .
Mode of Action
As a catalyst, Neodymium(III) isopropoxide accelerates the rate of chemical reactions without being consumed in the process . It lowers the activation energy barrier, allowing the reaction to proceed more efficiently. Specifically, it is used in the living polymerization and block copolymerization of ε-caprolactone .
Biochemical Pathways
It is known that it plays a crucial role in the polymerization of dienes, vinyl monomers, and ε-caprolactone . The resulting polymers have various applications in the field of materials science.
Result of Action
The primary result of Neodymium(III) isopropoxide’s action is the formation of new polymers through the process of polymerization . These polymers can have a wide range of properties depending on the specific conditions of the reaction, making Neodymium(III) isopropoxide a versatile tool in materials science.
生化分析
Biochemical Properties
Neodymium(III) isopropoxide is known to function as a catalyst in organic synthesis reactions . It facilitates the establishment of new bonds between molecules by supplying energy to the reaction
Cellular Effects
Neodymium compounds have been reported to stimulate the growth of certain organisms, suggesting that they may have some influence on cellular function .
Molecular Mechanism
It is known to act as a catalyst in the living polymerization and block copolymerization of ε-caprolactone
准备方法
Synthetic Routes and Reaction Conditions: Neodymium(III) isopropoxide can be synthesized through the reaction of neodymium(III) chloride with sodium isopropoxide in isopropyl alcohol. The reaction typically involves refluxing the mixture to ensure complete conversion . The resulting product is then purified to obtain high-purity neodymium(III) isopropoxide.
Industrial Production Methods: In industrial settings, the production of neodymium(III) isopropoxide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in bulk and packaged in glass ampules or bottles to maintain its stability .
化学反应分析
Types of Reactions: Neodymium(III) isopropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form neodymium(III) oxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Often involves the use of hydrogen or other reducing agents.
Substitution: Requires the presence of suitable ligands and appropriate reaction conditions, such as temperature and solvent choice.
Major Products:
Oxidation: Neodymium(III) oxide.
Reduction: Various reduced neodymium species.
Substitution: Neodymium complexes with different ligands.
相似化合物的比较
- Neodymium(III) chloride
- Neodymium(III) acetate
- Neodymium(III) hydroxide
- Neodymium(III) oxide
Comparison: Neodymium(III) isopropoxide is unique due to its specific reactivity and solubility in organic solvents. Unlike neodymium(III) chloride, which is more commonly used in aqueous solutions, neodymium(III) isopropoxide is preferred in organic synthesis due to its compatibility with organic solvents. Compared to neodymium(III) acetate and neodymium(III) hydroxide, it offers distinct advantages in catalysis and polymerization reactions .
属性
CAS 编号 |
19236-15-8 |
|---|---|
分子式 |
C3H8NdO |
分子量 |
204.34 g/mol |
IUPAC 名称 |
neodymium;propan-2-ol |
InChI |
InChI=1S/C3H8O.Nd/c1-3(2)4;/h3-4H,1-2H3; |
InChI 键 |
JIBCRVTUFVJYSB-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Nd+3] |
规范 SMILES |
CC(C)O.[Nd] |
Pictograms |
Flammable; Corrosive; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




